Boc-N(Me)bPhe-OH.DCHA

Description

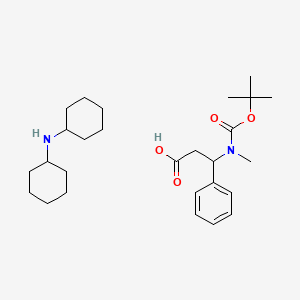

Boc-N(Me)bPhe-OH.DCHA (CAS 102185-45-5) is the dicyclohexylammonium (DCHA) salt of N-tert-butoxycarbonyl-N-methyl-D-phenylalanine. Its molecular formula is C27H44N2O4 (MW 460.65), and it is widely used as a protected amino acid derivative in solid-phase peptide synthesis (SPPS) and organic chemistry . The DCHA counterion enhances solubility in organic solvents (e.g., DCM, DMF) and stabilizes the carboxylate form during coupling reactions .

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4.C12H23N/c1-15(2,3)20-14(19)16(4)12(10-13(17)18)11-8-6-5-7-9-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,12H,10H2,1-4H3,(H,17,18);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKQCLFLYEZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC(=O)O)C1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of N-α-Methyl-L-Phenylalanine

The synthesis begins with the protection of the amino group in N-α-methyl-L-phenylalanine using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically conducted in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions, with triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) serving as catalysts. The Boc group shields the amine during subsequent coupling reactions, ensuring regioselectivity.

Reaction Equation:

Formation of the Dicyclohexylammonium Salt

The Boc-protected amino acid is converted into its dicyclohexylammonium (DCHA) salt to improve solubility and stability. This is achieved by reacting Boc-N(Me)Phe-OH with dicyclohexylamine (DCHA) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN). The salt precipitates upon cooling and is isolated via filtration.

Key Parameters:

-

Molar Ratio: 1:1 stoichiometry between Boc-N(Me)Phe-OH and DCHA.

-

Temperature: 0–25°C to prevent racemization.

Industrial-Scale Production

Optimized Large-Scale Synthesis

Industrial protocols utilize automated peptide synthesizers and continuous-flow reactors to enhance yield and reproducibility. Key modifications include:

-

Solvent Choice: Replacement of DCM with ethyl acetate for environmental and safety reasons.

-

Catalyst Loading: Reduced TEA usage (1.1 eq) to minimize waste.

Table 1: Industrial Reaction Conditions

| Parameter | Value |

|---|---|

| Reactor Volume | 500 L |

| Temperature | 20–25°C |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Quality Control Measures

-

In-Process Analytics: High-performance liquid chromatography (HPLC) monitors Boc protection efficiency.

-

Purity Standards: Final product purity ≥98% (by NMR and LC-MS).

Reagent and Solvent Optimization

Critical Reagents

-

Boc₂O: Preferred over other protecting groups (e.g., Fmoc) due to its stability under basic conditions.

Table 2: Reagent Roles and Alternatives

| Reagent | Role | Alternatives |

|---|---|---|

| Boc₂O | Amino protection | Fmoc-Cl (less common) |

| DIPEA | Base catalyst | TEA |

| DCHA | Salt formation | Cyclohexylamine |

Solvent Systems

-

Coupling Reactions: DMF or MeCN ensures high solubility of intermediates.

-

Deprotection: Trifluoroacetic acid (TFA) in DCM (95:5 v/v) removes Boc groups without affecting the DCHA salt.

Purification and Characterization

Column Chromatography

Crude Boc-N(Me)bPhe-OH.DCHA is purified using silica gel chromatography with a petroleum ether/ethyl acetate gradient (4:1 to 1:1). This removes unreacted DCHA and byproducts.

Table 3: Chromatography Parameters

| Column Size | Stationary Phase | Mobile Phase | Retention Factor (Rₐ) |

|---|---|---|---|

| 30 cm × 5 cm | Silica Gel 60 | PE/EA (4:1) | 0.32 |

Recrystallization

The product is recrystallized from a mixture of ethyl acetate and hexane, yielding colorless crystals with >99% enantiomeric excess (ee).

Analytical Characterization

Challenges and Mitigation Strategies

Byproduct Formation

-

DCHA Adducts: Minimized by strict stoichiometric control.

-

Boc Hydrolysis: Avoided by maintaining anhydrous conditions.

Recent Advances (2017–2025)

Chemical Reactions Analysis

Types of Reactions

Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, triethylamine.

Major Products Formed

Deprotection: N-α-methyl-L-phenylalanine.

Coupling: Peptides containing phenylalanine residues.

Scientific Research Applications

Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Peptide Synthesis: It is a key building block in the synthesis of peptides and proteins.

Drug Discovery: Used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of Boc-N-α-methyl-L-phenylalanine dicyclohexylammonium salt involves its incorporation into peptides and proteins during synthesis. The Boc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Once the desired peptide or protein is synthesized, the Boc group is removed under acidic conditions to yield the free amino acid .

Comparison with Similar Compounds

Boc-N-Me-D-Phe-OH Derivatives

Compounds derived from Boc-N-Me-D-Phe-OH (Table 1) exhibit structural modifications at the amine or carboxyl termini, leading to distinct reactivity and applications:

Key Observations :

- Amide vs. DCHA Salt : The DCHA salt (Boc-N(Me)bPhe-OH.DCHA) avoids side reactions during coupling by stabilizing the carboxylate, whereas amide derivatives (7a–7b) are terminal products .

- Yield Impact: Bulky substituents (e.g., tetrahydroisoquinoline in 7c) yield higher purity (95%) due to reduced steric hindrance in coupling .

Boc-Protected Tyrosine and Norvaline Analogs

Comparison with Boc-N-Me-Tyr-OH.DCHA (CAS 95105-25-2) and Boc-Nva-OH·DCHA highlights side-chain effects:

Key Observations :

Methylation and Conformational Effects

The N-methyl group in this compound reduces hydrogen bonding, altering peptide conformation and stability:

| Property | This compound | Boc-D-Phe-OH.DCHA (Non-methylated) |

|---|---|---|

| Hydrogen Bonding | Reduced | High |

| Protease Resistance | Increased | Low |

| Conformational Rigidity | Lower | Higher |

| Reference |

Example: In kynurenine-containing opioid agonists, Boc-N(Me)Phe-OH improved metabolic stability (75% yield) compared to non-methylated analogs .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-N(Me)bPhe-OH.DCHA with high purity?

- Methodological Answer : Synthesis requires strict control of reaction temperature (0–5°C for Boc protection), anhydrous conditions, and precise stoichiometry of reagents. Post-synthesis, purification via recrystallization (using ethyl acetate/hexane) or column chromatography (silica gel, 5% MeOH in DCM) is essential. Characterization should include HPLC (C18 column, acetonitrile/water gradient) and H/C NMR to confirm the absence of by-products like deprotected amines or residual DCHA .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. The DCHA salt form enhances stability by reducing hygroscopicity. Periodic purity checks via HPLC (retention time consistency) and FTIR (amide bond integrity) are recommended. Avoid repeated freeze-thaw cycles to prevent decomposition .

Q. Which spectroscopic techniques are essential for structural confirmation?

- Methodological Answer :

- H NMR : Verify the presence of Boc (1.4 ppm, singlet) and N-Me groups (3.0 ppm, singlet).

- FTIR : Confirm C=O stretches (Boc: 1690–1710 cm; carboxylic acid: 1720 cm).

- Mass Spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (CHNOS + CHN, M.Wt = 534.7) .

Advanced Research Questions

Q. How to resolve discrepancies in reported melting points of this compound?

- Methodological Answer : Variations in melting points (e.g., 113–116°C vs. 110–115°C) often arise from differences in crystallization solvents or purity levels. Reproduce the synthesis using standardized protocols (e.g., Kanto Chemical’s purity >98% ), and compare DSC thermograms under identical heating rates (5°C/min). Cross-reference with PubChem data (InChI Key: XIWRVVSYJKYAIZ-PFEQFJNWSA-N) to validate structural consistency .

Q. What strategies optimize coupling efficiency in solid-phase peptide synthesis (SPPS) using this compound?

- Methodological Answer :

-

Activation : Use HOBt/DIC in DMF for 30 minutes to minimize racemization.

-

Solvent : Anhydrous DCM improves solubility of the DCHA salt.

-

Monitoring : Conduct Kaiser tests after each coupling step. If efficiency drops below 95%, introduce a second coupling cycle or switch to PyBOP activation .

Issue Solution Reference Low coupling yield Double coupling with PyBOP Racemization Reduce activation time to 20 min

Q. How to analyze unexpected by-products during synthesis?

- Methodological Answer : Use LC-MS to identify by-products (e.g., Boc-deprotected species or DCHA adducts). For example, a mass shift of +98 Da suggests residual DCHA. Optimize workup steps:

- Acid Wash : 1M HCl to remove excess DCHA.

- Neutralization : NaHCO to precipitate the free acid form .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.